

Introduction: The Structural Significance of 4-(1-Adamantyl)benzenesulfonyl Chloride

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Compound of Interest

Compound Name: 4-(1-Adamantyl)benzenesulfonyl chloride

Cat. No.: B184508

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4-(1-Adamantyl)benzenesulfonyl chloride is a bifunctional organic compound featuring a rigid, bulky adamantyl group attached to a reactive benzenesulfonyl chloride moiety. The adamantane cage provides a well-defined, lipophilic scaffold that is of significant interest in medicinal chemistry for designing enzyme inhibitors and other therapeutics. The sulfonyl chloride group is a versatile reactive handle for synthesizing a wide array of sulfonamides and other derivatives.

Accurate structural elucidation is paramount for its use as a synthetic building block. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous confirmation of the molecular structure by probing the chemical environment of each proton and carbon atom. [3] This guide will detail the expected ^1H and ^{13}C NMR spectra, provide a robust experimental protocol, and interpret the resulting data.

Molecular Structure and Spectroscopic Analysis

The key to interpreting the NMR spectrum lies in understanding the molecule's symmetry and the electronic influence of its functional groups. The molecule consists of two main parts: the adamantyl cage and the para-substituted benzene ring.

- **Adamantyl Group:** The adamantane cage has a high degree of symmetry. When substituted at the C1 position, it has four distinct types of carbon atoms and three types of proton environments.

- Benzenesulfonyl Group: The para-substituted benzene ring gives rise to a characteristic AA'BB' system in the ^1H NMR spectrum. The powerful electron-withdrawing sulfonyl chloride group (-SO₂Cl) strongly deshields the adjacent aromatic protons.

Below is a diagram illustrating the unique proton and carbon environments.

Caption: Molecular structure of **4-(1-adamantyl)benzenesulfonyl chloride**.

Experimental Protocol: Acquiring High-Quality NMR Data

The reactivity of the sulfonyl chloride group necessitates careful selection of experimental conditions to prevent sample degradation. The following protocol is designed for robustness and reproducibility.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 10-15 mg of **4-(1-adamantyl)benzenesulfonyl chloride** into a clean, dry NMR tube.
 - Add approximately 0.7 mL of a dry, aprotic deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice. Aprotic solvents are crucial as protic solvents (like methanol-d₄ or D₂O) would react with the sulfonyl chloride.[3]
 - Cap the tube and gently agitate until the sample is fully dissolved. The use of a fresh, sealed solvent container is recommended to minimize moisture content.
- ^1H NMR Spectroscopy (400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Acquisition Time: 3-4 seconds to ensure good resolution.

- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- Spectral Width: 0-10 ppm.
- ^{13}C NMR Spectroscopy (100 MHz Spectrometer):
 - Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 256-1024 scans are often required to achieve a good signal-to-noise ratio for quaternary carbons.
 - Spectral Width: 0-200 ppm.
- Data Processing and Referencing:
 - Apply a standard exponential window function before Fourier transformation.
 - Phase the spectrum manually to achieve pure absorption lineshapes.
 - Perform baseline correction.
 - Calibrate the chemical shift scale. For ^1H NMR in CDCl_3 , the residual solvent peak is at δ 7.26 ppm. For ^{13}C NMR, the CDCl_3 triplet is centered at δ 77.16 ppm.

Spectral Data and Interpretation

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data based on established chemical shift principles and data from analogous adamantane and benzenesulfonyl derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.95	Doublet (d)	2H	$\text{H}\alpha$ (ortho to - SO_2Cl)	Strong deshielding by the adjacent electron-withdrawing sulfonyl chloride group.
~ 7.55	Doublet (d)	2H	$\text{H}\beta$ (ortho to adamantyl)	Shielded relative to $\text{H}\alpha$ due to the electron-donating nature of the alkyl adamantyl group.
~ 2.15	Broad singlet	3H	Adamantyl CH (γ -position)	Tertiary protons at the bridgehead positions opposite the substitution point. ^[7]
~ 1.95	Broad singlet	6H	Adamantyl CH_2 (δ -position)	Methylene protons furthest from the aromatic ring. ^[7] ^[8]
~ 1.80	Broad singlet	6H	Adamantyl CH_2 (β -position)	Methylene protons adjacent to the point of substitution. ^[7] ^[8]

Interpretation Notes: The aromatic region displays a classic AA'BB' splitting pattern, simplified here as two doublets. The adamantyl protons typically appear as broad, overlapping signals

due to complex, small J-couplings and restricted bond rotation, often making precise multiplicity assignment difficult without higher field instruments.^[4] The integration ratios (2:2:3:6:6) provide a self-validating check of the assignments against the molecular formula C₁₆H₁₉ClO₂S.^[2]

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 155.0	C (ipso, attached to adamantyl)	Quaternary carbon, deshielded by the aromatic ring and alkyl group.
~ 142.0	C (ipso, attached to -SO ₂ Cl)	Quaternary carbon, significantly deshielded by the electronegative sulfonyl group.
~ 128.5	C β (CH, ortho to adamantyl)	Aromatic methine carbon.
~ 126.0	C α (CH, ortho to -SO ₂ Cl)	Aromatic methine carbon, influenced by the sulfonyl group.
~ 43.5	Adamantyl CH ₂ (δ -position)	Methylene carbons in the adamanyl cage. ^[4]
~ 36.5	Adamantyl Cq (quaternary)	The quaternary carbon of the adamanyl group attached to the benzene ring. ^[4]
~ 35.8	Adamantyl CH ₂ (β -position)	Methylene carbons adjacent to the quaternary center. ^[4]
~ 29.0	Adamantyl CH (γ -position)	Methine carbons at the bridgehead positions. ^[4]

Interpretation Notes: The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, which confirms the structure's symmetry. The chemical shifts of the adamanyl carbons are characteristic and well-documented for 1-substituted adamantanes.^{[4][5]} The aromatic carbons show distinct shifts based on their position relative to the electron-withdrawing sulfonyl chloride and the weakly electron-donating adamanyl group.

Conclusion

This guide provides a detailed framework for the acquisition and interpretation of ^1H and ^{13}C NMR spectra of **4-(1-adamantyl)benzenesulfonyl chloride**. By following the outlined experimental protocol, researchers can obtain high-quality, reproducible data. The predicted spectral assignments, grounded in established spectroscopic principles and literature on related structures, offer a reliable basis for the structural confirmation of this important synthetic intermediate. The internal consistency between the number of signals, their integrations, and the known molecular structure provides a robust system for self-validation.

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